Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)

Description

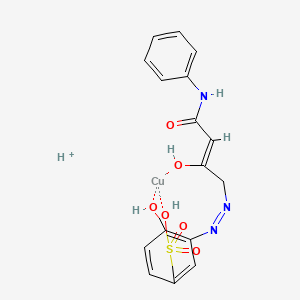

Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) (CAS 304-519-6) is a copper-containing azo complex with a sulfonated aromatic backbone. Its structure features an azo (-N=N-) linkage, an anilinocarbonyl group, and a sulfonate moiety, which collectively contribute to its stability, solubility, and chromatic properties. This compound is part of a broader class of metallized azo dyes, often used in industrial applications such as textile dyeing due to their vibrant colors and resistance to degradation .

Properties

CAS No. |

85883-84-7 |

|---|---|

Molecular Formula |

C16H16CuN3O6S+ |

Molecular Weight |

441.9 g/mol |

IUPAC Name |

3-[[(Z)-4-anilino-2-hydroxy-4-oxobut-2-enyl]diazenyl]-4-hydroxybenzenesulfonic acid;copper;hydron |

InChI |

InChI=1S/C16H15N3O6S.Cu/c20-12(8-16(22)18-11-4-2-1-3-5-11)10-17-19-14-9-13(26(23,24)25)6-7-15(14)21;/h1-9,20-21H,10H2,(H,18,22)(H,23,24,25);/p+1/b12-8-,19-17?; |

InChI Key |

ZYZOBPRIPGCGOH-KJRSBNFTSA-O |

Isomeric SMILES |

[H+].C1=CC=C(C=C1)NC(=O)/C=C(/CN=NC2=C(C=CC(=C2)S(=O)(=O)O)O)\O.[Cu] |

Canonical SMILES |

[H+].C1=CC=C(C=C1)NC(=O)C=C(CN=NC2=C(C=CC(=C2)S(=O)(=O)O)O)O.[Cu] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azo Ligand Precursor

The initial step involves synthesizing the azo ligand, which is the organic moiety before copper coordination:

Diazotization of Aniline Derivative :

Aniline or substituted aniline (anilinocarbonyl derivative) is treated with sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperature (0–5 °C) to form the diazonium salt.

$$

\text{C}6\text{H}5\text{NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{C}6\text{H}5\text{N}2^+ \text{Cl}^- + \text{NaCl} + \text{H}2\text{O}

$$Coupling Reaction with 4-Hydroxybenzenesulfonate :

The diazonium salt is then coupled with 4-hydroxybenzenesulfonate under alkaline conditions to form the azo dye ligand. The coupling occurs at the para position relative to the hydroxyl group, yielding the azo linkage.

This step requires careful pH control (usually pH 8–10) to maximize coupling efficiency and minimize side reactions.

Introduction of the 2-Oxopropyl Group

- The 2-oxopropyl group (a keto substituent) is introduced via acylation or condensation reactions on the anilinocarbonyl moiety before or after azo coupling, depending on the synthetic route.

- This step often involves the use of acyl chlorides or anhydrides under controlled temperature to avoid decomposition.

Coordination with Copper(I)

- The final step is the complexation of the azo ligand with copper(I) ions to form the cuprate complex.

- Copper(I) salts such as copper(I) chloride or copper(I) acetate are dissolved in an appropriate solvent (e.g., water, ethanol, or a mixed solvent system).

- The azo ligand solution is added slowly to the copper(I) solution under inert atmosphere (nitrogen or argon) to prevent oxidation of Cu(I) to Cu(II).

- The reaction is typically carried out at room temperature or slightly elevated temperatures (25–40 °C) with stirring.

- The pH is maintained mildly acidic to neutral (pH 5–7) to favor complex formation and stability.

Purification and Isolation

- The resulting complex is isolated by filtration or precipitation, often by adjusting the solvent polarity or pH.

- Washing with cold solvents (e.g., ethanol, water) removes unreacted ligands and salts.

- Drying under vacuum or inert atmosphere yields the pure cuprate complex.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Notes |

|---|---|---|---|---|

| Diazotization | Aniline derivative, NaNO2, HCl | 0–5 | Acidic | Low temp to stabilize diazonium salt |

| Azo Coupling | Diazonium salt + 4-hydroxybenzenesulfonate | 0–10 | 8–10 | Alkaline pH for efficient coupling |

| 2-Oxopropyl Group Introduction | Acyl chloride or equivalent | 0–25 | Neutral | Controlled acylation to avoid side reactions |

| Copper(I) Complexation | Cu(I) salt, inert atmosphere | 25–40 | 5–7 | Prevent Cu(I) oxidation, slow addition |

| Purification | Solvent washing, filtration | Ambient | Neutral | Remove impurities, isolate product |

Research Findings and Considerations

Reaction Yields and Purity :

Optimizing pH and temperature during azo coupling and copper complexation significantly affects yield and purity. Lower temperatures favor diazonium salt stability, while controlled pH prevents hydrolysis or side reactions.Stability of Copper(I) Complex :

Copper(I) complexes are sensitive to oxidation; thus, inert atmosphere and oxygen-free solvents are critical during synthesis.Spectroscopic Characterization :

UV-Vis spectroscopy confirms azo group formation by characteristic absorption bands (~400–500 nm).

Infrared spectroscopy identifies sulfonate and carbonyl groups.

Elemental analysis and atomic absorption spectroscopy verify copper content.Environmental and Safety Notes : Copper salts and azo compounds require handling with appropriate safety measures due to toxicity and potential environmental impact.

Chemical Reactions Analysis

Types of Reactions

Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form different products.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and oxidized azo derivatives .

Scientific Research Applications

Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex azo compound featuring a copper ion coordinated with a sulfonated azo dye. Azo compounds, characterized by a nitrogen-nitrogen double bond (N=N), are widely used for their vibrant colors and chemical properties. This particular compound has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is used as a dye and indicator in various chemical reactions. Due to the azo and sulfonate groups, it interacts with molecular targets, leading to changes in its electronic structure, which affects its color and reactivity. The copper ion stabilizes the structure and enhances its chemical properties.

Biology

In biology, this compound is employed in staining techniques for microscopy.

Medicine

The compound has been investigated for potential therapeutic properties, particularly in antimicrobial and anticancer applications. The coordination environment around the copper center plays a crucial role in determining the biological activity of the compound.

Industry

It is utilized in the production of colored materials and textiles.

Chemical Reactions

Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) undergoes several chemical reactions:

- Oxidation: The azo group can be oxidized to form different products.

- Reduction: The azo group can be reduced to form amines.

- Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels. The major products formed include various substituted aromatic compounds, amines, and oxidized azo derivatives.

Case Studies

While specific case studies on Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) are not available in the search results, the general applications of azo compounds and copper complexes provide a context for potential research directions. For instance, studies involving similar compounds highlight potential biological activities and industrial uses.

Mechanism of Action

The mechanism of action of Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The copper ion plays a crucial role in stabilizing the structure and enhancing its chemical properties .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Ligand Architecture and Substituent Effects

The compound’s primary distinguishing feature is the anilinocarbonyl-2-oxopropyl substituent on the azo group. Comparable cuprates, such as Disodium [5-[[1-(anilinocarbonyl)-2-oxopropyl]azo]-4-hydroxybenzene-1,3-disulphonato(4-)]cuprate(2-) (CAS 72152-69-3), share this ligand but differ in sulfonation degree (two sulfonate groups vs. one in the target compound) and counterion (disodium vs. hydrogen). The additional sulfonate group in the disodium derivative enhances water solubility, making it preferable for aqueous dye formulations .

In contrast, Sodium [3-[[3-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-4-hydroxybenzenesulphonato(3-)]cuprate(1-) (Acid Brown 83, CAS 13011-68-2) replaces the anilinocarbonyl group with a nitro-substituted phenylazo moiety. This modification shifts absorption spectra toward longer wavelengths, resulting in darker hues (brown vs. reddish tones in the target compound) .

Metal Center and Coordination Geometry

The copper center in the target compound adopts a square-planar geometry, typical for azo-copper complexes. However, Trisodium bis[3-[[1-(anilinocarbonyl)-2-oxopropyl]azo]-5-chloro-2-hydroxybenzenesulphonato(3-)]cobaltate(3-) (CAS 277-381-7) substitutes copper with cobalt, altering redox behavior and color intensity. Cobalt complexes exhibit higher thermal stability but require harsher synthesis conditions .

Physicochemical Properties

Solubility and Stability

The hydrogen counterion in the target compound reduces solubility in neutral water compared to sodium salts (e.g., Acid Brown 83). However, it exhibits superior stability in acidic environments, a trait exploited in dyeing protein fibers like wool .

Spectral Characteristics

The anilinocarbonyl group acts as an electron-withdrawing substituent, shifting the λmax of the target compound to ~520 nm (orange-red). Nitro groups in Acid Brown 83 further red-shift absorption to ~580 nm (brown) due to enhanced conjugation .

Comparative Data Table

| Compound Name | CAS Number | Metal Center | Key Substituents | Counterion | λmax (nm) | Application |

|---|---|---|---|---|---|---|

| Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) | 304-519-6 | Cu | Anilinocarbonyl, 1 sulfonate | H⁻ | ~520 | Acidic textile dyeing |

| Disodium [5-[[1-(anilinocarbonyl)-2-oxopropyl]azo]-4-hydroxybenzene-1,3-disulphonato(4-)]cuprate(2-) | 72152-69-3 | Cu | Anilinocarbonyl, 2 sulfonates | 2Na⁺ | ~510 | Aqueous inks |

| Sodium [3-[[3-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-4-hydroxybenzenesulphonato(3-)]cuprate(1-) (Acid Brown 83) | 13011-68-2 | Cu | Nitro, amino, 1 sulfonate | Na⁺ | ~580 | Wool dyeing |

| Trisodium bis[3-[[1-(anilinocarbonyl)-2-oxopropyl]azo]-5-chloro-2-hydroxybenzenesulphonato(3-)]cobaltate(3-) | 277-381-7 | Co | Anilinocarbonyl, chloro | 3Na⁺ | ~490 | High-temperature coatings |

Biological Activity

The compound Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) represents a complex coordination compound with potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, structural characterization, and biological properties, drawing from various research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of copper salts with specific ligands that impart unique properties to the resulting complex. The coordination environment around the copper center plays a crucial role in determining the biological activity of the compound. Characterization techniques such as X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis have been employed to elucidate the structure and stability of the compound.

Table 1: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 11.497(5) |

| b (Å) | 16.155(7) |

| c (Å) | 19.3921(10) |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

Antimicrobial Properties

Research has indicated that cuprate complexes exhibit significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

- Antibacterial Activity : Studies have shown that the compound demonstrates notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The inhibition zones measured in disc diffusion assays indicate effective antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli .

- Case Study : In a study assessing the antibacterial efficacy of similar copper complexes, it was noted that complexes containing hydroxyl and sulfonate groups exhibited enhanced activity due to their ability to interact with bacterial cell walls .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its cytotoxic effects on human cancer cell lines.

- Mechanism : The proposed mechanism includes induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which lead to oxidative stress and subsequent cell death.

- Cytotoxicity Testing : In vitro studies have demonstrated IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating potent cytotoxic activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 7.5 |

| A549 | 12.0 |

Q & A

Q. Table 1: Substituent Effects on Redox Potentials

| Substituent (R) | Hammett σ | E₁/₂ (V vs. SCE) |

|---|---|---|

| -H | 0.00 | -0.25 |

| -NO₂ | 1.27 | -0.35 |

| -SO₃H | 0.93 | -0.30 |

Q. Table 2: Thermal Decomposition Byproducts

| Temperature Range (°C) | Byproduct | Source |

|---|---|---|

| 150–200 | H₂O, CO₂ | Ligand dehydration |

| 200–300 | SO₂, NH₃ | Sulfonate/nitrile breakdown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.